N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine
Description
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic peptide derivative featuring a 5-bromoindole moiety linked to a glycylglycine dipeptide via a propanoyl chain. Its molecular formula is C₁₆H₁₇BrN₄O₄, with a molecular weight of 409.24 g/mol (exact mass may vary based on isotopic composition).
Properties
Molecular Formula |
C15H16BrN3O4 |
|---|---|
Molecular Weight |
382.21 g/mol |
IUPAC Name |
2-[[2-[3-(5-bromoindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16BrN3O4/c16-11-1-2-12-10(7-11)3-5-19(12)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
WSRUOOJIUOHRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC(=O)NCC(=O)O)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromoindole.
Acylation: The 5-bromoindole is then acylated with 3-bromopropanoyl chloride in the presence of a base such as triethylamine to form N-[3-(5-bromo-1H-indol-1-yl)propanoyl]indole.
Coupling with Glycylglycine: The final step involves coupling the N-[3-(5-bromo-1H-indol-1-yl)propanoyl]indole with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 5-aminoindole derivatives.
Substitution: Formation of 5-substituted indole derivatives.
Scientific Research Applications
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of cellular signaling pathways. The bromine atom may enhance the compound’s binding affinity to its targets, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Halogenated Indole Analogs
Key Observations :
- Halogen Position : Bromine at the 5-position (target compound) vs. 6-position () alters steric hindrance and electronic distribution, impacting receptor binding .
- Peptide Chain: Glycylglycine in the target compound enhances bioactivity compared to glycine-only analogs (e.g., ’s N-[3-(5-bromoindol-1-yl)propanoyl]glycine) by mimicking natural dipeptides .
- Halogen Type : Bromine’s larger atomic radius and polarizability vs. chlorine () may improve target affinity but reduce metabolic stability .
Peptide-Linked Indole Derivatives
Table 2: Comparison with Peptide-Modified Indole Compounds
| Compound Name | Peptide Chain | Unique Feature | Biological Activity |
|---|---|---|---|
| N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine | Glycylglycine | Acetyl linker, 4-bromo substitution | Antimicrobial, enzyme modulation |
| N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine | Glycylglycine | Methoxy group at 4-position | Neuroprotective, antioxidant |
| 6-Bromo-N-acetyltryptamine | Acetylated tryptamine | Tryptamine backbone | Neurotransmitter modulation |
Key Observations :
- Linker Type: Propanoyl (target compound) vs. acetyl () affects molecular flexibility and bioavailability .
- Functional Groups : Methoxy () or acetyl () substitutions modify electronic properties and target specificity .
Future Research Directions
- Structure-Activity Relationship (SAR) Studies : Systematic evaluation of halogen position (e.g., 5-bromo vs. 6-bromo) and peptide chain length .
- Pharmacokinetic Profiling: Assess bioavailability and metabolic stability influenced by the propanoyl-glycylglycine linkage .
- Target Identification : Use techniques like SPR or ITC () to map interactions with biological targets .
Biological Activity
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of peptide derivatives, characterized by its unique structure featuring a brominated indole moiety linked to a glycine backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.21 g/mol. The structure is defined by the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 382.21 g/mol |
| Molecular Formula | C15H16BrN3O4 |
| LogP | 1.3204 |
| Polar Surface Area | 79.654 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
These properties suggest that the compound may exhibit favorable solubility and permeability characteristics, which are important for biological activity.
The biological activity of this compound is thought to involve interactions with specific biological targets. Research indicates that indole derivatives often modulate various signaling pathways, which can lead to significant pharmacological effects. The presence of the bromine atom at the 5-position of the indole ring enhances reactivity, potentially increasing the compound's affinity for biological receptors or enzymes.
Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against mouse TLX5 lymphoma cells, demonstrating promising results comparable to established chemotherapeutic agents like temozolomide. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| TLX5 Lymphoma Cells | 6.15 |
| Ehrlich’s Ascites Carcinoma (EAC) | 12.00 |
These findings suggest that this compound may serve as a lead candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have reported significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 11 |
| Pseudomonas aeruginosa | 12 |
These results highlight the compound's versatility and potential applications in treating infections.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound. For example:
- Synthesis Techniques : The synthesis typically involves coupling reactions using carbodiimides as coupling agents, allowing for efficient formation of peptide bonds.
- Comparative Analyses : Comparative studies with other indole derivatives have shown that modifications at specific positions on the indole ring can significantly alter biological activity, emphasizing the importance of structural optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
